1-Bromo-2-ethylcyclopropene
Description
1-Bromo-2-ethylcyclopropene is a brominated cyclopropene derivative characterized by a strained three-membered cyclopropene ring substituted with a bromine atom and an ethyl group. Cyclopropenes are inherently strained due to their unsaturated ring structure, which often leads to heightened reactivity compared to non-cyclic alkenes or alkanes .
Properties
CAS No. |
157978-66-0 |
|---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-2-ethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2-3H2,1H3 |
InChI Key |
STABUUDPOPCQLC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C1)Br |
Canonical SMILES |
CCC1=C(C1)Br |
Synonyms |
Cyclopropene, 1-bromo-2-ethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Derivatives
2-Bromo-1,1-dichlorocyclopropane (CAS: 40745-72-0)
This compound shares a brominated cyclopropane backbone but includes two chlorine substituents. Key differences include:
- Electronic Effects : The presence of chlorine atoms may stabilize the ring through electron-withdrawing effects, whereas the ethyl group in 1-bromo-2-ethylcyclopropene could introduce steric hindrance and electron-donating effects, altering reaction pathways .
- Reactivity: Dichlorinated cyclopropanes are often less reactive toward nucleophilic substitution than monobrominated derivatives due to reduced ring strain and increased steric bulk.
(Chloromethyl)cyclopropane ()
- Substituent Impact : The chloromethyl group may direct electrophilic attacks differently compared to ethyl-bromine substitution.
- Physical Properties: Cyclopropane derivatives with halogen substituents typically exhibit higher boiling points than non-halogenated analogs due to increased polarity .
Brominated Alkenes and Alkanes
1-Bromo-2-methylprop-1-ene ()
This compound, a brominated alkene, serves as a model for studying substitution patterns. Comparisons include:
- Ring Strain : Unlike cyclopropenes, linear alkenes lack ring strain, leading to lower reactivity in ring-opening reactions.
- Stability : The ethyl group in this compound may destabilize the ring further compared to methyl substituents, accelerating decomposition or polymerization .
2-Bromo-2-methyl-propane (tert-Butyl Bromide) ()
- Boiling Point : tert-Butyl bromide (bp 73.1°C) provides a benchmark for brominated alkanes. Cyclopropene derivatives likely have lower boiling points due to smaller molecular weights but higher volatility due to ring strain .
- Solubility : Brominated alkanes are generally soluble in organic solvents, similar to cyclopropene derivatives .
Physical and Chemical Properties (Inferred from Analogs)
*Calculated based on molecular formula.
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